molecular formula C23H25N3O6 B4581692 2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4581692
M. Wt: 439.5 g/mol
InChI Key: CHPBBSAUKUBOON-DHRITJCHSA-N
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Description

2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a cyclohexane ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2,5-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with the phenyl group: The hydrazone intermediate is then reacted with 3-(1-ethylphenyl) isocyanate to form the desired product.

    Cyclohexane ring incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid depends on its application:

    Drug Development: It may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Catalysis: As a ligand, it can coordinate with metal ions to form active catalytic species that facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a cyclohexane ring.

    2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The presence of both a cyclohexane ring and a hydrazone linkage in 2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid makes it unique compared to its analogs. This combination of structural features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-[(E)-N-[(2,5-dihydroxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-13(25-26-22(30)19-12-16(27)9-10-20(19)28)14-5-4-6-15(11-14)24-21(29)17-7-2-3-8-18(17)23(31)32/h4-6,9-12,17-18,27-28H,2-3,7-8H2,1H3,(H,24,29)(H,26,30)(H,31,32)/b25-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPBBSAUKUBOON-DHRITJCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=CC(=CC=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)O)O)/C2=CC(=CC=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({3-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

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